3-Isopropyl-2-methylaniline
Description
Significance of Aryl Amine Scaffolds in Organic Synthesis
Aryl amine scaffolds are of fundamental importance in organic synthesis, featuring prominently in the structures of agrochemicals, pharmaceuticals, natural products, and materials science molecules. rsc.org The development of robust and efficient methods for creating carbon-nitrogen bonds to form these scaffolds is a key area of research. rsc.org Primary amines, in particular, are valuable building blocks for creating diverse compound libraries due to their reliable reactivity in reactions such as amide coupling, arylation, and alkylation. enamine.net The strategic use of these scaffolds allows for the construction of complex molecules with specific functions. mdpi.com
The β-arylethylamine moiety, for instance, is a critical scaffold found in biologically active molecules like the neurotransmitter dopamine. domainex.co.uk Innovative synthetic methods, such as single-step, multi-component approaches, are continuously being developed to streamline the synthesis of these important structures. domainex.co.uk
Overview of Substituted Aniline (B41778) Derivatives in Chemical Research
Substituted aniline derivatives are widely used in various research fields, including pharmaceuticals and the development of organic devices. tohoku.ac.jp The position of different functional groups on the aniline ring significantly influences the compound's physical and chemical properties, such as reactivity and biological activity. tohoku.ac.jp
For example, electron-rich p-substituted aniline derivatives have been studied for their superior performance as catalysts in reactions like hydrazone formation. rsc.orgresearchgate.net The electronic and steric properties imparted by substituents can be finely tuned to control reaction outcomes. tohoku.ac.jp Researchers have developed novel methods, including transition metal-catalyzed C-H activation and catalytic rearrangement reactions, to synthesize specifically substituted anilines, such as meta-substituted derivatives, which are challenging to produce through traditional electrophilic substitution. tohoku.ac.jp
The study of substituted anilines also extends to understanding their interactions with biological systems. For instance, aniline derivatives containing 1,2,3-triazole systems are being investigated as potential drug candidates, with research focusing on how the substitution pattern on the aniline ring affects their pharmacokinetic profiles and lipophilicity. nih.gov
Contextualization of 3-Isopropyl-2-methylaniline within Aromatic Amine Chemistry
This compound is a disubstituted aniline, meaning it has two functional groups—an isopropyl group and a methyl group—attached to the benzene (B151609) ring in addition to the amino group. The specific positioning of these alkyl groups at the 3- and 2-positions, respectively, influences its steric and electronic properties, distinguishing it from other isomers like 4-isopropyl-2-methylaniline (B3417682) and 5-isopropyl-2-methylaniline.
While specific research on this compound is not as extensively documented in the provided results as its isomers, its structure places it within the class of aniline derivatives used as intermediates in organic synthesis. The synthesis of related compounds, such as 2-methyl-6-isopropylaniline, often involves the alkylation of a simpler aniline precursor like o-toluidine (B26562). google.com This suggests that this compound could be synthesized through similar strategies, providing a building block with a unique substitution pattern for creating more complex molecules. The presence of both methyl and isopropyl groups offers distinct reactivity and physical properties compared to simpler anilines.
Below is a table of the basic chemical properties of this compound:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C10H15N |
| Molecular Weight | 149.23 g/mol |
| InChI | InChI=1S/C10H15N/c1-7(2)10-8(3)5-4-6-9(10)11/h4-7H,11H2,1-3H3 |
| InChIKey | WVSNDCPLQOOWTB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)N)C(C)C |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15N |
|---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
2-methyl-3-propan-2-ylaniline |
InChI |
InChI=1S/C10H15N/c1-7(2)9-5-4-6-10(11)8(9)3/h4-7H,11H2,1-3H3 |
InChI Key |
MRRMWDRBFHYYLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)C(C)C |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 3 Isopropyl 2 Methylaniline
Reactions Involving the Amine Functionality
The primary amine group in 3-Isopropyl-2-methylaniline is a key site for a variety of chemical transformations, including acylation, amidation, N-alkylation, N-arylation, and condensation reactions.
Acylation and Amidation Reactions of Aromatic Amines
Aromatic amines such as this compound readily undergo acylation when treated with acylating agents like acetic anhydride or acyl chlorides. This reaction, a form of nucleophilic acyl substitution, converts the primary amine into a more stable and less reactive acetamide derivative. The acetylation is often performed to protect the amino group during other reactions, such as electrophilic aromatic substitution, as it moderates the high reactivity of the amine and introduces steric hindrance, which can favor para-substitution. chemistrysteps.comlibretexts.org
The reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the acylating agent. uobasrah.edu.iqquora.com For instance, reacting this compound with acetic anhydride in the presence of a base like sodium acetate yields N-(3-isopropyl-2-methylphenyl)acetamide. libretexts.orgscribd.com This transformation is crucial for controlling subsequent reactions on the aromatic ring.
Table 1: Representative Acylation of this compound
| Reactant | Reagent | Product | Conditions |
|---|---|---|---|
| This compound | Acetic Anhydride | N-(3-isopropyl-2-methylphenyl)acetamide | Aqueous medium with Sodium Acetate |
| This compound | Benzoyl Chloride | N-(3-isopropyl-2-methylphenyl)benzamide | Schotten-Baumann conditions (e.g., NaOH(aq)/CH2Cl2) |
N-Alkylation and N-Arylation Transformations
The nitrogen atom of this compound can be functionalized through N-alkylation and N-arylation reactions to form secondary or tertiary amines.
N-Alkylation can be achieved by reacting the amine with alkyl halides. However, this method can lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. tsijournals.com More controlled mono-N-alkylation can be achieved using reductive amination or through modern catalytic methods, such as the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which employs alcohols as alkylating agents in the presence of a metal catalyst (e.g., Ru or Ir complexes). researchgate.netnih.gov These greener methods generate water as the only byproduct. nih.govacs.org
N-Arylation introduces an aryl group onto the amine nitrogen. Classic methods like the Ullmann condensation require harsh conditions, including high temperatures and stoichiometric copper. wikipedia.org Modern cross-coupling reactions, most notably the Buchwald-Hartwig amination, offer a more versatile and milder alternative. wikipedia.orgacsgcipr.org This palladium-catalyzed reaction allows for the coupling of this compound with a wide range of aryl halides or triflates under relatively mild conditions, using a phosphine ligand and a base. libretexts.orgresearchgate.netorganic-chemistry.org
Table 2: Typical N-Arylation Reaction of this compound
| Reaction Type | Amine | Arylating Agent | Catalyst System | Product |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | This compound | Bromobenzene | Pd(OAc)2, phosphine ligand, base (e.g., NaOtBu) | N-phenyl-3-isopropyl-2-methylaniline |
| Ullmann Condensation | This compound | Iodobenzene | CuI, base (e.g., K2CO3), high temp. | N-phenyl-3-isopropyl-2-methylaniline |
Condensation Reactions and Imine Formation
Like other primary amines, this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. study.comnih.govpeerj.com The formation of imines is a reversible process. masterorganicchemistry.com The stability of the resulting imine can vary, with those derived from aromatic aldehydes generally being more stable. masterorganicchemistry.com
For example, the reaction of this compound with benzaldehyde in the presence of an acid catalyst would yield (E)-N-benzylidene-3-isopropyl-2-methylaniline.
Table 3: Imine Formation from this compound
| Amine | Carbonyl Compound | Product (Imine) | Conditions |
|---|---|---|---|
| This compound | Benzaldehyde | (E)-N-benzylidene-3-isopropyl-2-methylaniline | Acid catalyst (e.g., p-TsOH), removal of water |
| This compound | Acetone | N-(propan-2-ylidene)-3-isopropyl-2-methylaniline | Acid catalyst, removal of water |
Electrophilic Aromatic Substitution on the Ring System
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino group (-NH2). The amino group is a powerful ortho-, para-director. byjus.com The methyl and isopropyl groups are weaker activating groups that also direct ortho- and para-. The combined directing effects of these substituents determine the regioselectivity of substitution reactions.
Halogenation Reactions
The high reactivity of the aniline (B41778) ring means that direct halogenation with agents like bromine water can lead to polysubstitution. libretexts.orgbyjus.com For this compound, the positions ortho and para to the strongly activating amino group are C4 and C6. The C6 position is sterically hindered by the adjacent methyl group. Therefore, electrophilic attack is most likely at the C4 position.
To achieve selective monohalogenation, the reactivity of the amine is often moderated by converting it to an acetamide (N-(3-isopropyl-2-methylphenyl)acetamide). chemistrysteps.com The amide is still an ortho-, para-director but is less activating than the free amine, preventing over-halogenation. Halogenation of the acetamide followed by hydrolysis of the acetyl group provides the monohalogenated aniline. Common halogenating agents for anilines include N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). commonorganicchemistry.comingentaconnect.comtandfonline.comresearchgate.nettandfonline.combeilstein-journals.org
Table 4: Predicted Major Products of Halogenation
| Substrate | Reagent | Predicted Major Product | Rationale |
|---|---|---|---|
| This compound | Br2 (excess) | 4,6-Dibromo-3-isopropyl-2-methylaniline | High activation leads to polysubstitution at available o/p positions. |
| N-(3-isopropyl-2-methylphenyl)acetamide | NBS | 4-Bromo-3-isopropyl-2-methylaniline (after hydrolysis) | Acetyl group moderates reactivity and directs para. |
| This compound | N-Chlorosuccinimide (1 eq.) | 4-Chloro-3-isopropyl-2-methylaniline | Milder conditions may allow for selective monochlorination at the most activated, least hindered position. |
Nitration and Sulfonation Reactions
Direct nitration and sulfonation of anilines using strong acids (a mixture of nitric and sulfuric acid for nitration, or fuming sulfuric acid for sulfonation) are complicated. The strongly acidic conditions protonate the basic amino group to form an anilinium ion (-NH3+). stackexchange.comechemi.com The anilinium group is a strongly deactivating, meta-directing group. stackexchange.combrainly.com
Consequently, direct nitration of this compound would likely yield a significant amount of the meta-nitro product (relative to the anilinium ion), which is 5-nitro-3-isopropyl-2-methylaniline. To obtain the para-nitro isomer, the amino group is typically first protected by acetylation. The resulting acetamide group is an ortho-, para-director. Nitration of N-(3-isopropyl-2-methylphenyl)acetamide would yield the 4-nitro derivative, which can then be hydrolyzed to 4-nitro-3-isopropyl-2-methylaniline. khanacademy.org
Similarly, sulfonation of aniline at high temperatures yields primarily the para-substituted product, sulfanilic acid, via rearrangement of an initially formed sulfamate. byjus.comnih.govresearchgate.net For this compound, protecting the amine group before sulfonation would be the preferred method to selectively obtain the 4-sulfonic acid derivative.
Table 5: Predicted Outcomes of Nitration and Sulfonation
| Reaction | Substrate | Reagents | Predicted Major Product |
|---|---|---|---|
| Direct Nitration | This compound | HNO3 / H2SO4 | Mixture, with significant 5-nitro-3-isopropyl-2-methylaniline |
| Protected Nitration | N-(3-isopropyl-2-methylphenyl)acetamide | HNO3 / H2SO4, then H3O+ | 4-Nitro-3-isopropyl-2-methylaniline |
| Protected Sulfonation | N-(3-isopropyl-2-methylphenyl)acetamide | H2SO4 (fuming), then H3O+ | 4-Amino-2-isopropyl-3-methylbenzenesulfonic acid |
Participation in Coupling Reactions
The structural features of this compound, specifically the presence of a primary amino group attached to a substituted benzene (B151609) ring, make it a suitable candidate for a variety of coupling reactions that are fundamental in modern organic synthesis for forming new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination Analogues)
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-N bonds, and the Buchwald-Hartwig amination is a premier example of this class of reaction. wikipedia.orgacsgcipr.org This reaction facilitates the formation of aryl amines by coupling an amine with an aryl halide or pseudohalide, a transformation that is often challenging using traditional methods. wikipedia.orgacsgcipr.org The synthetic utility of this reaction is broad, finding application in the synthesis of numerous pharmaceuticals and natural products. wikipedia.org
While specific studies detailing the use of this compound in Buchwald-Hartwig aminations are not prevalent, its structure is analogous to amines that successfully participate in such couplings. The reaction typically involves an aryl halide, an amine, a palladium catalyst (often a Pd(0) or Pd(II) source), a phosphine or carbene ligand, and a base. acsgcipr.org The development of sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald (e.g., BrettPhos, RuPhos) and Hartwig groups, has been critical to expanding the reaction's scope to include a wide variety of amines and aryl chlorides. researchgate.netrsc.orgresearchgate.net Given this, this compound would be expected to react with various aryl halides under standard Buchwald-Hartwig conditions to yield N-aryl-3-isopropyl-2-methylaniline derivatives.
The general mechanism proceeds through an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the N-arylated product and regenerate the catalyst. wikipedia.org
| Component | Function | Examples |
|---|---|---|
| Amine | Nitrogen source | This compound, Primary/Secondary Alkylamines, Anilines |
| Aryl (Pseudo)halide | Aryl source | Aryl bromides, chlorides, iodides, triflates, tosylates acsgcipr.org |
| Palladium Source | Catalyst precursor | [Pd₂(dba)₃], Pd(OAc)₂ |
| Ligand | Stabilizes catalyst, facilitates reaction steps | BINAP, DPPF, BrettPhos, RuPhos, X-Phos wikipedia.org |
| Base | Deprotonates the amine-catalyst complex | NaOBut, K₃PO₄, Cs₂CO₃ |
| Solvent | Reaction medium | Toluene, Dioxane, THF |
Oxidative Coupling Processes
Oxidative coupling reactions offer an alternative pathway for forming new bonds, often through C-H activation, which minimizes the need for pre-functionalized starting materials. While direct oxidative coupling of the C-H bonds of this compound is not widely documented, analogous transformations of related anilines highlight its potential.
A notable example is the rhodium(III)-catalyzed oxidative coupling of N-nitrosoanilines with allyl alcohols. frontiersin.orgnih.govresearchgate.net In this process, the aniline is first converted to its N-nitroso derivative. This N-nitroso group then acts as a directing group, facilitating the ortho-C-H activation by the rhodium catalyst. nih.govresearchgate.net The resulting five-membered rhodacycle intermediate can then react with a coupling partner like an allyl alcohol. frontiersin.orgnih.gov Subsequent steps involving migratory insertion and β-hydride elimination yield the ortho-functionalized product. frontiersin.orgnih.gov
This methodology allows for the efficient synthesis of ortho-β-aryl aldehydes and ketones with high functional group tolerance. researchgate.net Applying this logic, this compound could first be N-nitrosated and then subjected to these conditions to achieve regioselective functionalization at the C6 position, directed by the N-nitrosoamino group.
| Feature | Description |
|---|---|
| Reactants | N-Nitrosoaniline (directing group), Allyl Alcohol (coupling partner) nih.gov |
| Catalyst | Rhodium(III) complex (e.g., [RhCp*Cl₂]₂) |
| Key Step | Ortho C-H activation directed by the N-nitroso group nih.gov |
| Products | Ortho-functionalized aryl aldehydes or ketones researchgate.net |
| Potential Application | Regioselective C-C bond formation on the aniline ring |
Role as a Chemical Intermediate in Multi-Step Syntheses
Substituted anilines are foundational building blocks in the chemical industry. Their ability to undergo a wide range of chemical transformations makes them crucial intermediates in the synthesis of complex, high-value molecules.
Intermediate in Fine Chemical Synthesis
This compound serves as a valuable intermediate in the synthesis of fine chemicals, particularly in the agrochemical and pharmaceutical sectors. Structurally related compounds, such as 3-chloro-2-methylaniline and 2-methyl-6-isopropyl aniline, are known intermediates for herbicides and various medicines. google.comgoogle.com For instance, 3-chloro-2-methylaniline is a key raw material for the synthesis of the quinolinecarboxylic acid herbicide quinclorac. google.com The specific substitution pattern of this compound—containing methyl and isopropyl groups—can be leveraged to tune the steric and electronic properties of a target molecule, influencing its biological activity and physical properties. Alkylated amines are important intermediates for producing agrochemicals, polymers, dyes, and pharmaceuticals. researchgate.net
Precursor for Advanced Organic Building Blocks
Beyond its direct incorporation into final products, this compound is a precursor for creating more complex and versatile organic building blocks. Through the coupling reactions described previously (Section 3.3), this relatively simple aniline can be transformed into more elaborate structures.
For example, engaging this compound in a palladium-catalyzed cross-coupling reaction with a functionalized aryl halide converts it into a diarylamine. This new molecule is an advanced building block that can undergo further synthetic modifications at different positions. Similarly, a related compound, 4-bromo-2-methylaniline, has been used in Suzuki cross-coupling reactions with various boronic acids to synthesize substituted bi-aryl imine structures. mdpi.com This demonstrates how a simple halogenated aniline can be elaborated into a more complex scaffold. By analogy, if this compound were first halogenated, it could similarly act as a platform for building molecular complexity through reactions like Suzuki, Sonogashira, or Heck couplings. The products of these reactions serve as advanced intermediates for constructing complex organic materials, ligands for catalysis, and biologically active compounds. researchgate.netnih.gov
Spectroscopic and Advanced Analytical Characterization Methodologies
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic vibrational modes of the functional groups within 3-Isopropyl-2-methylaniline.
FT-IR spectroscopy is a cornerstone technique for the identification of functional groups in organic molecules. The absorption of infrared radiation by this compound induces vibrations in its chemical bonds. The frequencies of these absorptions are characteristic of the specific bond types and their immediate chemical environment.
Key functional groups present in this compound include the primary amine (-NH2), the aromatic ring, the isopropyl group, and the methyl group. The expected FT-IR absorption bands for these groups are summarized in the table below. The N-H stretching vibrations of the primary amine are typically observed as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl and methyl groups are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region. Bending vibrations for the various C-H and N-H bonds provide further structural confirmation in the fingerprint region of the spectrum.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Asymmetric Stretch | Primary Amine | ~3480 | Medium |
| N-H Symmetric Stretch | Primary Amine | ~3390 | Medium |
| Aromatic C-H Stretch | Aromatic Ring | 3000-3100 | Medium-Weak |
| Aliphatic C-H Stretch | Isopropyl, Methyl | 2850-3000 | Strong |
| N-H Scissoring | Primary Amine | ~1620 | Medium |
| Aromatic C=C Stretch | Aromatic Ring | 1580-1600 | Medium |
| Aromatic C=C Stretch | Aromatic Ring | 1450-1500 | Medium-Strong |
| C-H Bend (Isopropyl) | Isopropyl | ~1385, ~1370 | Medium |
| C-N Stretch | Aromatic Amine | 1250-1350 | Medium-Strong |
| C-H Out-of-Plane Bend | Aromatic Ring | 700-900 | Strong |
Raman spectroscopy serves as a complementary technique to FT-IR, providing information about molecular vibrations based on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar moieties and symmetric bonds.
For this compound, the symmetric breathing vibration of the aromatic ring is expected to produce a strong and characteristic Raman signal. The C-C stretching vibrations of the isopropyl group and the aromatic ring are also typically Raman active. The C-H stretching and bending vibrations will also be present, often with different relative intensities compared to the FT-IR spectrum. The combination of both FT-IR and Raman data allows for a more complete picture of the vibrational landscape of the molecule.
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Aromatic Ring | 3000-3100 | Medium |
| Aliphatic C-H Stretch | Isopropyl, Methyl | 2850-3000 | Strong |
| Aromatic Ring Breathing | Aromatic Ring | ~1000 | Strong |
| C-C Stretch (Aromatic) | Aromatic Ring | 1580-1620 | Medium |
| C-C Stretch (Isopropyl) | Isopropyl | 800-900 | Medium |
| C-H Bend (Aliphatic) | Isopropyl, Methyl | 1300-1500 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR spectroscopy provides information on the different types of protons in a molecule and their neighboring protons. The chemical shift of a proton is influenced by its electronic environment. In this compound, we expect to see distinct signals for the aromatic protons, the amine protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the protons of the methyl group attached to the ring.
The aromatic protons will appear in the downfield region (typically 6.5-7.5 ppm) due to the deshielding effect of the aromatic ring current. The presence of both an electron-donating amino group and alkyl groups will influence their precise chemical shifts. The amine protons usually appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. The methine proton of the isopropyl group will be a septet due to coupling with the six equivalent methyl protons. The methyl protons of the isopropyl group will appear as a doublet, coupled to the methine proton. The methyl group attached to the aromatic ring will be a singlet.
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic Protons | 6.6 - 7.1 | Multiplet | 3H |
| Amine Protons (-NH₂) | 3.5 - 4.5 | Broad Singlet | 2H |
| Isopropyl Methine (-CH) | 2.8 - 3.2 | Septet | 1H |
| Ring Methyl (-CH₃) | 2.1 - 2.3 | Singlet | 3H |
| Isopropyl Methyls (-CH₃) | 1.1 - 1.3 | Doublet | 6H |
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms they are bonded to.
The aromatic carbons will resonate in the downfield region (typically 110-150 ppm). The carbons bearing the amino and isopropyl groups will have their chemical shifts significantly influenced by these substituents. The aliphatic carbons of the isopropyl and methyl groups will appear in the upfield region of the spectrum.
| Carbon Environment | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-NH₂ | ~145 |
| Aromatic C-isopropyl | ~138 |
| Aromatic C-methyl | ~125 |
| Unsubstituted Aromatic CH | 115 - 130 |
| Isopropyl Methine (-CH) | ~28 |
| Isopropyl Methyls (-CH₃) | ~24 |
| Ring Methyl (-CH₃) | ~17 |
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR spectra and for determining the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the methine proton of the isopropyl group and the methyl protons of the isopropyl group. It would also show correlations between adjacent aromatic protons, helping to assign their specific positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. This is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily interpretable ¹H NMR spectrum. For example, the doublet at ~1.2 ppm in the ¹H NMR would correlate with the carbon signal at ~24 ppm in the ¹³C NMR, confirming their assignment to the isopropyl methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For instance, the protons of the ring-attached methyl group would show a correlation to the aromatic carbon to which the methyl group is bonded, as well as to the adjacent aromatic carbons. Similarly, the methine proton of the isopropyl group would show correlations to the aromatic carbon it is attached to and to the carbons of the isopropyl methyl groups.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of the structure of this compound can be achieved.
Mass Spectrometry Techniques for Structural Elucidation and Purity Assessment
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of this compound. Different ionization techniques provide complementary information.
Electron Ionization (EI) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. In EI-MS, the this compound molecule is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion ([M]+•) and numerous fragment ions.
The mass spectrum is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight (149.23 g/mol ). The most prominent fragmentation pathway for substituted anilines with alkyl groups involves benzylic cleavage, which is the cleavage of the C-C bond adjacent to the aromatic ring. For this compound, the most likely fragmentation is the loss of a methyl radical (•CH₃) from the isopropyl group, which is a form of α-cleavage, to form a stable secondary carbocation. This would result in a fragment ion [M-15]+ with a high relative abundance, likely serving as the base peak in the spectrum.
Further fragmentation of the aromatic ring and other substituent groups can also occur, providing a unique fingerprint for the molecule.
| Predicted m/z | Ion Formula | Identity | Notes |
|---|---|---|---|
| 149 | [C₁₀H₁₅N]⁺• | Molecular Ion [M]⁺• | Corresponds to the molecular weight of the parent compound. |
| 134 | [C₉H₁₂N]⁺ | [M - CH₃]⁺ | Result of the loss of a methyl radical from the isopropyl group. Expected to be the base peak. |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for determining the molecular weight of a compound with minimal fragmentation. nih.gov This method is well-suited for polar molecules and typically generates protonated molecules, [M+H]+, in the positive ion mode. nih.gov
When analyzing this compound by ESI-MS, the primary ion observed would be the protonated molecule at an m/z of approximately 150.12, corresponding to the formula [C₁₀H₁₅N + H]⁺. The low internal energy transferred during the ESI process preserves the molecular ion, making it the dominant peak in the spectrum. nih.gov This technique is highly valuable for confirming the molecular weight and assessing the purity of a sample, as impurities would appear as separate [M+H]+ ions. Tandem mass spectrometry (MS/MS) can be coupled with ESI to induce fragmentation of the selected [M+H]+ ion, providing further structural details if needed. uq.edu.au
Electronic Absorption and Emission Spectroscopy Investigations
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nist.gov The aniline (B41778) moiety in this compound contains a benzene (B151609) ring, which acts as a chromophore, the part of the molecule responsible for absorbing UV light. The presence of the amino group (-NH₂) and the alkyl substituents (-CH₃, -CH(CH₃)₂) modifies the absorption characteristics of the benzene chromophore.
The UV-Vis spectrum of anilines in a non-polar solvent typically displays two absorption bands that are attributed to π → π* electronic transitions within the aromatic ring. nist.gov The amino and alkyl groups are considered auxochromes; they can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity (a hyperchromic effect) compared to unsubstituted benzene. The lone pair of electrons on the nitrogen atom of the amino group interacts with the π-electron system of the ring, facilitating these transitions. nist.gov
| Transition Type | Chromophore | Expected Wavelength Region (nm) | Notes |
|---|---|---|---|
| π → π | Aromatic Ring (Aniline) | ~230-250 nm (Primary Band) | High-intensity absorption (high molar absorptivity). |
| π → π | Aromatic Ring (Aniline) | ~270-290 nm (Secondary Band) | Lower intensity absorption with fine structure. |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide highly accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
As of the current literature survey, a crystal structure for this compound has not been reported. However, were a suitable single crystal to be grown, X-ray diffraction analysis would reveal the conformation of the molecule in the solid state, including the orientation of the isopropyl and methyl groups relative to the aniline plane. Structural studies on other substituted anilines have provided detailed insights into how different substituents influence molecular packing and hydrogen-bonding networks within the crystal lattice. researchgate.net
Other Advanced Analytical Techniques (e.g., Elemental Analysis, Chromatography)
To ensure the identity and purity of this compound, a combination of chromatographic and other analytical methods is employed.
Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard for assessing the purity of organic compounds.
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is effective for separating volatile compounds like this compound from any starting materials, byproducts, or solvents. The retention time is a characteristic property for identification, while the peak area provides a quantitative measure of purity. Methods for analyzing aniline derivatives often use capillary columns like DB-1MS. researchgate.netgoogle.com
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a UV detector is another powerful tool for purity assessment. A suitable method would likely use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.com The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Elemental Analysis: This technique determines the mass percentages of the constituent elements (carbon, hydrogen, and nitrogen) in a pure sample. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula (C₁₀H₁₅N) to confirm its elemental composition.
| Element | Symbol | Atomic Weight | Theoretical Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.011 | 80.48% |
| Hydrogen | H | 1.008 | 10.13% |
| Nitrogen | N | 14.007 | 9.39% |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and a host of related characteristics.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 3-Isopropyl-2-methylaniline, a DFT approach, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its most stable three-dimensional structure (geometry optimization). This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface.
Further calculations could map out the energy landscapes, identifying different conformers (rotational isomers) arising from the rotation of the isopropyl and methyl groups, and determining their relative stabilities.
Table 1: Hypothetical DFT Geometry Optimization Parameters for this compound (Note: This table is illustrative as specific literature data is unavailable. Actual values would be obtained from DFT calculations.)
| Parameter | Predicted Value |
| C-N Bond Length | ~1.40 Å |
| C-C (Aromatic) Bond Lengths | ~1.39 - 1.41 Å |
| N-H Bond Lengths | ~1.01 Å |
| Dihedral Angle (Ring-N-H-H) | Variable (planar or near-planar) |
| Total Energy | To be calculated (in Hartrees) |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the electron-donating nature of the alkyl and amino groups would be expected to raise the HOMO energy, influencing its reactivity.
Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Note: This table is illustrative as specific literature data is unavailable.)
| Property | Predicted Value | Significance |
| HOMO Energy | Higher than aniline (B41778) | Increased nucleophilicity |
| LUMO Energy | Similar to or slightly lower than aniline | Susceptibility to electrophilic attack |
| HOMO-LUMO Gap | Smaller than aniline | Increased reactivity |
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution. It transforms the complex molecular orbitals into localized orbitals that correspond to core electrons, lone pairs, and bonds. For this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair electrons into the aromatic ring's antibonding orbitals. This analysis would also reveal the hybridization of the atomic orbitals involved in bonding.
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface. Different colors indicate different potential values: red typically represents regions of negative potential (electron-rich areas, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor areas, prone to nucleophilic attack).
For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom due to its lone pair, making it a primary site for electrophilic attack. The aromatic ring would also exhibit regions of negative potential, influenced by the activating amino and alkyl groups.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is invaluable for studying the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.
To understand how this compound participates in chemical reactions (e.g., electrophilic aromatic substitution), computational chemists would employ Transition State Theory. This involves locating the transition state (TS) structure, which is the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction.
Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. These studies would provide a detailed, energetic picture of reaction mechanisms involving this compound.
Understanding Regioselectivity and Stereoselectivity through Computational Pathways
Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in dissecting the factors that control regioselectivity and stereoselectivity in chemical reactions involving substituted anilines. While specific studies on this compound are not extensively detailed in the provided literature, the principles can be understood from computational studies on analogous aromatic compounds.
These studies typically involve mapping the potential energy surface for different reaction pathways. By calculating the activation energies for reactions at various positions on the aromatic ring, researchers can predict the most likely outcome. For this compound, the electronic effects of the amino (-NH2), methyl (-CH3), and isopropyl (-CH(CH3)2) groups, along with steric hindrance, are the primary determinants of reactivity. Computational models can quantify how the interplay of these groups directs electrophilic substitution or other reactions to a specific position, thus explaining the observed regioselectivity.
Radical Pathway Investigations
The investigation of radical-mediated reactions is another area where computational chemistry offers critical insights. Theoretical calculations can model the formation, stability, and reactivity of radical intermediates of this compound. By calculating bond dissociation energies, researchers can predict the most likely sites for radical formation.
Furthermore, computational studies can elucidate the mechanisms of reactions involving these radicals. For instance, the reaction pathways for oxidation or polymerization initiated by radicals can be mapped out. These models help in understanding the energetics of each step, identifying transition states, and predicting the final products. Such investigations are crucial for applications where the molecule might be subjected to conditions that favor radical mechanisms.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound are key to understanding its interactions and properties. Conformational analysis and molecular dynamics simulations are the primary computational tools used for this purpose.
Exploration of Stable Conformers
This compound possesses rotational freedom around the bonds connecting the isopropyl and methyl groups to the aniline ring, as well as within the amino group. This leads to the existence of several possible conformers. Computational methods are used to perform a systematic search of the conformational space to identify stable, low-energy structures. By calculating the relative energies of these conformers, the most populated states at a given temperature can be predicted. These calculations often reveal the preferred orientations of the substituent groups, which are governed by a balance of steric repulsion and subtle electronic interactions.
Dynamics of Molecular Interactions
Molecular dynamics (MD) simulations provide a time-resolved view of the molecular motions and intermolecular interactions. acs.org An MD simulation of this compound, either in the gas phase or in a solvent, can reveal how the molecule vibrates, rotates, and translates over time. nih.gov These simulations are particularly useful for understanding how the molecule interacts with solvent molecules or with other solute molecules. nih.govbohrium.com By analyzing the simulation trajectories, one can extract information about hydrogen bonding involving the amino group and non-covalent interactions involving the aromatic ring, which are crucial for understanding its behavior in solution. acs.org
Prediction and Correlation of Spectroscopic Properties with Experimental Data
One of the most powerful applications of computational chemistry is the prediction of spectroscopic properties. Theoretical calculations can provide valuable assistance in interpreting experimental spectra.
DFT and other quantum chemical methods can be used to calculate various spectroscopic parameters for this compound. researchgate.net For example, theoretical calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. By comparing the calculated spectrum with the experimental one, each observed peak can be assigned to a specific molecular vibration, aiding in the structural characterization of the molecule. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure and assign specific resonances. researchgate.net This correlation between theoretical predictions and experimental results provides a robust method for structural elucidation and a deeper understanding of the molecule's electronic environment.
Applications in Advanced Chemical Synthesis and Materials Science
Precursor in Organic Synthesis of Complex Molecules
Substituted anilines are fundamental building blocks in organic synthesis, serving as precursors for a wide range of more complex molecules. The unique substitution pattern of 3-Isopropyl-2-methylaniline could offer advantages in directing reactions to specific positions on the aromatic ring.
Synthesis of Heterocyclic Compounds
Scaffold for Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. Anilines are frequently employed as one of the components in well-known MCRs such as the Ugi and Biginelli reactions. These reactions are invaluable for generating libraries of structurally diverse compounds for drug discovery and other applications. There is, however, a lack of published research specifically demonstrating the use of this compound as a scaffold in multicomponent reactions. Future investigations could explore its utility in generating novel heterocyclic structures through MCRs.
Building Block for Polymer Architectures and Macromolecular Systems
The incorporation of specifically functionalized monomers can be used to tailor the properties of polymers. The structure of this compound suggests its potential as a monomer or a modifying agent in polymer chemistry.
Copolymerization Studies for Conducting Polymers
Conducting polymers, such as polyaniline, have been the subject of intense research due to their applications in electronics, sensors, and energy storage. The properties of these materials can be tuned by copolymerizing aniline (B41778) with substituted anilines. For instance, studies on the copolymerization of 2-methylaniline with aniline have been reported to influence the solubility and conductivity of the resulting polymer. However, there are no specific studies found in the literature that focus on the copolymerization of this compound for the development of conducting polymers. Research in this area could provide insights into how its specific substitution pattern affects the electronic and physical properties of polyaniline derivatives.
Development of Supramolecular Structures
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form well-defined, functional structures. The aniline moiety can participate in hydrogen bonding and π-π stacking, which are key interactions in the formation of supramolecular assemblies. While the concept of using aniline derivatives for creating such structures is established, there is no specific research detailing the use of this compound in the development of supramolecular structures. Its potential to form specific host-guest complexes or self-assembled monolayers remains an unexplored area of study.
Ligand Design and Coordination Chemistry
The nitrogen atom of the amino group in anilines can coordinate to metal ions, making them potential ligands in coordination chemistry. The design of ligands is crucial for the development of catalysts, sensors, and materials with specific magnetic or optical properties. The steric and electronic environment around the nitrogen atom in this compound, influenced by the adjacent methyl and isopropyl groups, could lead to the formation of metal complexes with unique geometries and reactivity. Despite this potential, a review of the available literature does not yield specific examples of this compound being used in ligand design or coordination chemistry. This represents an open avenue for future research in the field of inorganic and organometallic chemistry.
Based on a comprehensive search of available scientific literature, there is currently no specific published research data corresponding to the detailed applications of this compound as outlined in your request. While the compound is available commercially and may be used in chemical synthesis, specific studies detailing its role in the development of ligands for metal-catalyzed reactions, complexation with transition metals, or as an organocatalyst for selective transformations are not present in the public domain.
Therefore, it is not possible to generate the requested article while adhering to the strict requirements of focusing solely on this compound and providing detailed, scientifically accurate research findings for each specified subsection. Information on related compounds or analogous structures cannot be used as per the instructions.
Q & A
Q. What are the optimal synthetic routes for 3-Isopropyl-2-methylaniline, and how can reaction conditions be controlled to minimize byproducts?
The synthesis of aromatic amines like this compound often involves catalytic hydrogenation or reductive amination. For analogous compounds (e.g., 3-Chloro-2-methylaniline), sodium polysulfide and ammonium bromide have been used under controlled temperatures (30°C) to reduce nitro intermediates, achieving yields >80% with minimal byproducts . Key parameters include:
- Stepwise reagent addition to avoid exothermic side reactions.
- Temperature control (e.g., 30–50°C) to prevent decomposition.
- Catalyst selection (e.g., Pd/C for hydrogenation).
Post-synthesis, purification via column chromatography or recrystallization (using solvents like chloroform or DMSO) is critical .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR spectroscopy : H and C NMR can confirm substitution patterns (e.g., isopropyl and methyl groups at positions 3 and 2, respectively). For fluorinated analogs, F NMR is essential .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected m/z ~179.2 for CHN).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% recommended for research use) .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Storage conditions : Keep in a dark, inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis .
- Solubility : Pre-dissolve in DMSO or chloroform for aliquots, avoiding prolonged exposure to protic solvents (e.g., methanol) .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?
DFT methods (e.g., B3LYP/6-311+G(d,p)) model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and nucleophilic/electrophilic sites. For example:
- Exact-exchange functionals improve accuracy for thermochemical properties (average error <3 kcal/mol in atomization energies) .
- Solvent effects : Use the polarizable continuum model (PCM) to simulate reactivity in different solvents .
Validated against experimental IR/Raman spectra, DFT can guide synthetic modifications (e.g., fluorination at specific positions) .
Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point, pKa) for this compound?
- Purity assessment : Use differential scanning calorimetry (DSC) to detect impurities affecting boiling points .
- pKa determination : Employ potentiometric titration in aqueous-organic mixtures (e.g., water:acetonitrile) for accurate measurements, as predicted pKa values may deviate by ±0.5 units .
- Cross-validate data : Compare results across peer-reviewed studies and standardize measurement protocols (e.g., IUPAC guidelines) .
Q. What mechanistic insights explain the regioselectivity of electrophilic substitution reactions involving this compound?
- Steric and electronic effects : The isopropyl group at position 3 sterically hinders ortho/para positions, directing electrophiles (e.g., nitronium ions) to the less hindered meta site.
- Computational validation : Transition-state modeling using DFT identifies energy barriers for competing pathways .
- Isotopic labeling : Use N-labeled aniline to track reaction intermediates via MS .
Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?
- Catalytic optimization : Replace homogeneous catalysts (e.g., FeCl) with heterogeneous alternatives (e.g., zeolites) to reduce waste .
- In-line analytics : Implement real-time HPLC monitoring to adjust reaction parameters dynamically .
- Green chemistry : Use solvent-free conditions or ionic liquids (e.g., 1-ethyl-3-methylimidazolium chloride) to enhance atom economy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
